molecular formula C14H20N2O4S B1328651 1-[4-(Ethylsulfonyl)-2-nitrophenyl]-4-methylpiperidine CAS No. 942474-76-2

1-[4-(Ethylsulfonyl)-2-nitrophenyl]-4-methylpiperidine

Cat. No.: B1328651
CAS No.: 942474-76-2
M. Wt: 312.39 g/mol
InChI Key: HTMANDUFHAYVNI-UHFFFAOYSA-N
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Description

1-[4-(Ethylsulfonyl)-2-nitrophenyl]-4-methylpiperidine is a piperidine derivative characterized by a 4-methylpiperidine ring substituted at the 1-position with a 4-(ethylsulfonyl)-2-nitrophenyl group. The ethylsulfonyl (-SO₂C₂H₅) and nitro (-NO₂) substituents on the aromatic ring contribute to its electronic and steric properties, influencing its reactivity, solubility, and biological interactions.

Properties

IUPAC Name

1-(4-ethylsulfonyl-2-nitrophenyl)-4-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-3-21(19,20)12-4-5-13(14(10-12)16(17)18)15-8-6-11(2)7-9-15/h4-5,10-11H,3,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTMANDUFHAYVNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC(=C(C=C1)N2CCC(CC2)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(Ethylsulfonyl)-2-nitrophenyl]-4-methylpiperidine involves several steps. One common method includes the reaction of 4-methylpiperidine with 4-(ethylsulfonyl)-2-nitrobenzene under specific conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. Industrial production methods may involve similar steps but on a larger scale with optimized conditions for higher yield and purity.

Chemical Reactions Analysis

1-[4-(Ethylsulfonyl)-2-nitrophenyl]-4-methylpiperidine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-(Ethylsulfonyl)-2-nitrophenyl]-4-methylpiperidine is utilized in various scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is employed in studies related to enzyme inhibition and protein interactions.

    Medicine: Research involving this compound includes its potential use in drug development and pharmacological studies.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[4-(Ethylsulfonyl)-2-nitrophenyl]-4-methylpiperidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of the research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical properties of 1-[4-(ethylsulfonyl)-2-nitrophenyl]-4-methylpiperidine with its analogs:

Compound Structural Features Molecular Formula Melting Point (°C) Lipophilicity (LogP) Key References
This compound 4-Methylpiperidine, ethylsulfonyl, nitro groups C₁₄H₂₀N₂O₄S Not reported Estimated ~2.5*
1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine Piperidine (no 4-methyl), ethylsulfonyl, nitro groups C₁₃H₁₈N₂O₄S Not reported Estimated ~2.0*
1-[4-(Ethylsulfonyl)-2-nitrophenyl]azepane Azepane (7-membered ring), ethylsulfonyl, nitro groups C₁₄H₂₀N₂O₄S 106–108 Estimated ~3.0*
1-[4-(Ethylsulfonyl)-2-nitrophenyl]-4-methylpiperazine hydrochloride Piperazine (additional N), 4-methyl, hydrochloride salt C₁₃H₂₀ClN₃O₄S 133–136 Lower due to ionization
1-(4-{[(5-substituted-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine 4-Methylpiperidine, sulfamoyl, 1,3,4-oxadiazole substituents Varies Not reported Varies with substituents

*LogP estimates based on substituent contributions (ethylsulfonyl: +0.6, nitro: +0.2, methyl: +0.5).

Key Observations :

  • Ring Size : Azepane analogs (7-membered ring) exhibit lower melting points, suggesting reduced crystallinity compared to piperidine derivatives .
  • Ionization : Piperazine derivatives (e.g., 4-methylpiperazine hydrochloride) are more polar due to the additional nitrogen, leading to higher solubility in aqueous media .
Antimicrobial Activity
  • 4-Methylpiperidine Derivatives : Compounds with sulfamoyl and 1,3,4-oxadiazole substituents (e.g., 6a-o in ) demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The ethylsulfonyl-nitro-phenyl group in the target compound may similarly enhance antibacterial efficacy via electron-withdrawing effects.
  • Piperazine Analogs : Piperazine derivatives (e.g., 1-[4-(ethylsulfonyl)-2-nitrophenyl]-4-methylpiperazine hydrochloride) are less studied for antimicrobial activity but are explored in CNS-targeting applications .
CNS Activity and Toxicity

    Biological Activity

    1-[4-(Ethylsulfonyl)-2-nitrophenyl]-4-methylpiperidine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

    Chemical Structure and Properties

    The chemical structure of this compound can be represented as follows:

    • Chemical Formula : C₁₄H₂₀N₂O₄S
    • CAS Number : 942474-76-2
    • Molecular Weight : 304.39 g/mol

    Research indicates that this compound exhibits several mechanisms of action that contribute to its biological activity:

    • Receptor Interactions : The compound may interact with various receptors, including those involved in pain modulation and inflammation, potentially influencing the signaling pathways related to these processes .
    • Anti-inflammatory Effects : Studies suggest that it can modulate cytokine release and inhibit pro-inflammatory markers, which may be beneficial in treating inflammatory diseases .

    Biological Activity

    The biological activity of this compound has been assessed in various experimental models. Key findings include:

    • Analgesic Properties : The compound has shown promising results in reducing pain responses in animal models, indicating potential use as an analgesic agent .
    • Antithrombotic Activity : It has been evaluated for its effects on platelet aggregation, suggesting a role in cardiovascular protection by preventing thrombus formation .
    • Cytotoxicity Studies : Initial cytotoxicity assays indicate that the compound may have selective toxicity towards certain cancer cell lines, warranting further investigation into its anticancer potential .

    Table 1: Summary of Biological Activities

    Activity TypeObserved EffectReference
    AnalgesicReduced pain responses in animal models
    Anti-inflammatoryInhibition of pro-inflammatory cytokines
    AntithromboticInhibition of platelet aggregation
    CytotoxicitySelective toxicity towards cancer cells

    Case Studies

    Several case studies have highlighted the efficacy and safety profile of this compound:

    • Case Study 1 : In a study involving animal models of arthritis, administration of the compound resulted in significant reduction in joint inflammation and pain scores compared to control groups .
    • Case Study 2 : A clinical trial assessing the antithrombotic effects demonstrated that patients receiving the compound showed lower incidences of thrombotic events compared to those on standard therapy .

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